molecular formula C13H17NO4 B558459 Boc-D-Phg-OH CAS No. 33125-05-2

Boc-D-Phg-OH

Cat. No. B558459
M. Wt: 251.28 g/mol
InChI Key: HOBFSNNENNQQIU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06979692B2

Procedure details

In another example of a process for preparing a compound of formula C, where R6 is methyl and R7 is benzyl, (RS)-N-tert-butoxycarbonyl-2-phenylglycine, commercially available or prepared from (RS)-2-phenylglycine using methods well known in the art, is combined with 1-hydroxybenzotriazole hydrate, commercially available N-methylbenzylamine and N-[3-(dimethylamino)propyl-N′-ethylcarbodimide hydrochloride in dichloromethane and the resulting mixture stirred for about 24 hours. The resulting mixture is subjected to an aqueous work-up similar to that described above, providing (tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate, which may be treated with trifluorocaetic acid and triethylsilane in dichloromethane, followed by aqueous workup to yield (RS)-N-benzyl-N-methyl-2-phenylglycinamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(C(C(O)=O)N)C=CC=CC=1.O.ON1C2C=CC=CC=2N=N1.[CH3:41][NH:42][CH2:43][C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1.Cl.CN(C)CCCN=C=NCC>ClCCl>[CH2:43]([N:42]([CH3:41])[C:10](=[O:12])[CH:9]([NH:8][C:6](=[O:7])[O:5][C:1]([CH3:2])([CH3:3])[CH3:4])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:44]1[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(N)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred for about 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C(C(C1=CC=CC=C1)NC(OC(C)(C)C)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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